2-Iodo-5-methyl-1,3-thiazole

Description

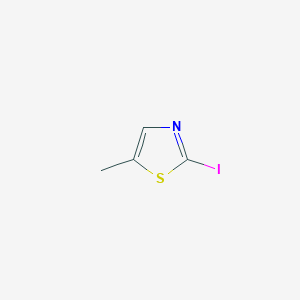

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INS/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSIZGWEEAVFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847547-16-4 | |

| Record name | 2-iodo-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Halogenated Heterocycle

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-5-methyl-1,3-thiazole

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound (CAS No. 847547-16-4) has emerged as a highly valuable heterocyclic intermediate.[1] Its structure, which combines the biologically significant thiazole ring with a reactive iodine atom at the 2-position, renders it a versatile synthon for constructing complex molecular architectures.[1] The thiazole moiety is a cornerstone in numerous pharmacologically active agents, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[2][3] The presence of the iodo-substituent provides a predictable and efficient handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, providing field-proven insights into its application and handling.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. The stability, solubility, and spectral characteristics of this compound dictate its handling, reaction conditions, and analytical monitoring. The product is chemically stable under standard ambient conditions at room temperature.

| Property | Value | Source |

| CAS Number | 847547-16-4 | [4][5] |

| Molecular Formula | C₄H₄INS | [1][4] |

| Molecular Weight | 225.05 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Purity | Typically >95% | [1][5] |

| Storage Conditions | Store at 0°C, tightly closed, in a dry and well-ventilated place. | [1] |

| InChI | InChI=1S/C4H4INS/c1-3-2-6-4(5)7-3/h2H,1H3 | [4][6] |

| InChIKey | HUSIZGWEEAVFKT-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | CC1=CN=C(S1)I | [4] |

Spectroscopic Signature: While specific spectral data for this exact compound is not publicly aggregated, its structure allows for predictable NMR signatures.

-

¹H NMR: One would expect two signals in the aromatic region corresponding to the C4-H proton and a singlet for the C5-methyl group protons. The chemical shift of the C4-H proton would be influenced by the adjacent sulfur and nitrogen atoms.

-

¹³C NMR: The spectrum should reveal four distinct carbon signals. The C2 carbon, bonded to iodine, would exhibit a characteristic chemical shift, typically at a lower field compared to other carbons in the ring.[7] The C4, C5, and methyl carbons would also have unique resonances.[7]

Synthesis Pathway: A Plausible Approach

While commercially available, understanding the synthesis of this compound provides context for potential impurities and scalability. A common route to the core thiazole structure is the Hantzsch thiazole synthesis.[8] A subsequent iodination step would then be required.

Caption: Plausible two-stage synthesis of this compound.

The C2 proton of thiazoles is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium, followed by quenching with an electrophilic iodine source to install the iodine atom specifically at the 2-position.[2]

Chemical Reactivity: The Cross-Coupling Hub

The synthetic utility of this compound is dominated by the reactivity of the C-I bond. The electron-deficient nature of the thiazole ring and the excellent leaving group ability of iodide make this position highly susceptible to transition-metal-catalyzed cross-coupling reactions.[9]

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern C-C bond formation, linking the thiazole core to various aryl or vinyl groups using a palladium catalyst and a boronic acid or ester.[10]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for achieving high yields. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands are commonly employed.[11] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

System Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).[10]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of N,N-Dimethylformamide (DMF) and water (6 mL).[10]

-

Reaction Execution: Stir the resulting mixture at 80 °C.[10] Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).[10]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-5-methyl-1,3-thiazole.[10]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the thiazole with a terminal alkyne. This reaction is invaluable for creating rigid, linear extensions from the heterocyclic core. It typically employs a dual-catalyst system of palladium and copper(I).[9][12]

Mechanistic Rationale: The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination.[13] The unique copper co-catalyst activates the alkyne, forming a copper acetylide intermediate which then participates in the transmetalation step with the palladium complex.[13][14] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as a solvent.[12]

Caption: Interlocking catalytic cycles of the Sonogashira coupling.

Field-Proven Experimental Protocol: Sonogashira Coupling

-

System Preparation: In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Other Key Reactions

-

Heck Reaction: This involves the palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene, providing another route for C-C bond formation.[15][16] The reaction mechanism also involves an oxidative addition-reductive elimination cycle, with key steps being migratory insertion of the olefin and subsequent beta-hydride elimination.[16]

-

Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling for iodoarenes, SNAr is a theoretical possibility.[17] The reaction requires a strong nucleophile and is facilitated by the electron-withdrawing nature of the thiazole ring. The generally accepted mechanism proceeds via a two-step addition-elimination sequence through a Meisenheimer complex.[17][18] However, for good leaving groups like iodine, the reaction may be concerted.[17]

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Measures:

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, or vapors.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties and, most importantly, the predictable reactivity of its carbon-iodine bond make it an indispensable tool for medicinal chemists and organic scientists. Its proficiency in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the direct and efficient introduction of the valuable 5-methylthiazole scaffold into a diverse range of molecular targets. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will continue to enable innovation in the synthesis of novel therapeutics and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound - CAS:847547-16-4 - 阿镁生物 [amaybio.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to 2-Iodo-5-methyl-1,3-thiazole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodo-5-methyl-1,3-thiazole, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the reactive carbon-iodine bond, make it a versatile precursor for the synthesis of complex molecular architectures. This document will delve into its chemical properties, provide a detailed synthesis protocol, explore its reactivity in pivotal cross-coupling reactions, and highlight its application in the development of pharmacologically active compounds. The content is structured to provide both foundational knowledge and actionable insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals.[1] Its presence in vitamin B1 (thiamine) underscores its fundamental biological role.[1] In drug development, the thiazole nucleus is a privileged structure, appearing in a wide array of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer compounds.[2] The introduction of a methyl group at the 5-position and an iodine atom at the 2-position of the thiazole ring, as in this compound, creates a highly valuable and versatile intermediate for chemical library synthesis and targeted drug design.[3]

Physicochemical and Structural Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 847547-16-4 , is a halogenated heterocyclic compound.[4][5][6][7][8] Its structure combines the stability of the thiazole ring with the reactivity of a carbon-iodine bond, making it an ideal substrate for a variety of chemical transformations.

| Property | Value |

| CAS Number | 847547-16-4 |

| Molecular Formula | C4H4INS |

| Molecular Weight | 225.05 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

| Storage | Recommended storage at 0°C to ensure stability.[3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from its amino precursor, 2-amino-5-methylthiazole, via a Sandmeyer-type reaction. The synthesis of the starting material itself is a well-established procedure.

Synthesis of 2-Amino-5-methylthiazole

A common and efficient method for the synthesis of 2-amino-5-methylthiazole is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone or aldehyde with a thioamide. In this case, 2-chloropropionaldehyde is reacted with thiourea.[9]

Protocol for the Synthesis of 2-Amino-5-methylthiazole:

-

Reaction Setup: To an aqueous solution containing 2-chloropropionaldehyde, add thiourea in a molar ratio of approximately 1:1.[9]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 40°C and 100°C.[9]

-

Reaction Time: The reaction is typically allowed to proceed for a period of 1 to 15 hours, with monitoring by thin-layer chromatography (TLC) to determine completion.[9]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to be basic to precipitate the 2-amino-5-methylthiazole. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Iodination of 2-Amino-5-methylthiazole (Sandmeyer Reaction)

With 2-amino-5-methylthiazole in hand, the crucial iodination step can be performed.

Protocol for the Synthesis of this compound:

-

Diazotization: 2-Amino-5-methylthiazole is dissolved in an aqueous acidic solution (e.g., sulfuric acid and water) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The freshly prepared, cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring.

-

Reaction Progression: Effervescence (nitrogen gas evolution) will be observed. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with sodium thiosulfate solution to remove any excess iodine, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the C-I bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position of the thiazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for coupling with a wide range of boronic acids and their derivatives.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, this compound, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures typically ranging from 80°C to 110°C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, providing access to substituted alkynes.

General Protocol for Sonogashira Coupling:

-

Reaction Setup: this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine) are combined in a suitable solvent like THF or DMF.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Caption: Sonogashira coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of substituted amines.[10][11]

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, this compound, the desired amine (1.1-1.5 equivalents), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane).[12]

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere at temperatures typically ranging from 80°C to 120°C.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Caption: Buchwald-Hartwig amination workflow.

Role in Drug Discovery and Development

This compound serves as a critical building block for the synthesis of complex molecules with potential therapeutic applications. The ability to introduce a wide variety of functional groups at the 2-position through the cross-coupling reactions described above allows for the rapid generation of chemical libraries for high-throughput screening. These libraries of 2-substituted-5-methylthiazole derivatives can be screened against various biological targets to identify novel drug candidates. The thiazole core itself is known to interact with a range of biological targets, and the substituents introduced via the iodo-precursor can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, related halogenated and thiazole-containing compounds are known to be skin and eye irritants and may be harmful if inhaled or ingested.[13]

General Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an ideal starting material for the creation of diverse libraries of 2,5-disubstituted thiazoles. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development efforts, ultimately contributing to the advancement of new therapeutic agents.

References

- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound - CAS:847547-16-4 - 阿镁生物 [amaybio.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound - CAS:847547-16-4 - 阿镁生物 [amaybio.com]

- 8. This compound - CAS:847547-16-4 - 阿镁生物 [amaybio.com]

- 9. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Iodo-5-methyl-1,3-thiazole

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-iodo-5-methyl-1,3-thiazole (CAS 847547-16-4). As a key halogenated heterocyclic building block, its unambiguous structural confirmation is paramount for its application in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed examination based on high-fidelity predicted NMR data, rigorously validated through comparative analysis with structurally analogous thiazole derivatives. We delve into the nuanced electronic effects of the iodo and methyl substituents on the thiazole ring, offering a foundational understanding of the resulting chemical shifts. Furthermore, this document outlines a detailed, field-proven protocol for the acquisition and processing of high-quality NMR data for this class of compounds, intended to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound is a valuable intermediate in synthetic chemistry, prized for its utility in forming new carbon-carbon and carbon-heteroatom bonds. The presence of an iodine atom at the C2 position makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the elaboration of the thiazole core, a scaffold that is a well-established pharmacophore found in numerous approved drugs.

Given its role as a foundational building block, the unequivocal confirmation of its structure and purity is a critical first step in any synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing precise information about the molecular structure in solution. This guide will elucidate the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted ¹H and ¹³C NMR Data

In the absence of publicly archived experimental spectra, the following ¹H and ¹³C NMR data have been generated using advanced computational prediction algorithms. These predictions are based on extensive databases of known chemical shifts and account for the complex electronic environment of the molecule. The subsequent sections will provide a detailed rationale for these predicted values, supported by experimental data from related compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Singlet (s) | 1H | C4–H |

| ~2.48 | Singlet (s) | 3H | C5–CH₃ |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~95.0 | C 2–I |

| ~145.0 | C 4 |

| ~130.0 | C 5 |

| ~15.0 | –C H₃ |

In-Depth Spectral Interpretation and Comparative Analysis

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the local electronic environment of each nucleus. The predicted values in the tables above can be understood by dissecting the electronic contributions of the thiazole ring and its substituents.

Analysis of the ¹H NMR Spectrum

The aromatic thiazole ring contains one proton, C4-H. The methyl group protons are not expected to show coupling to the C4-H proton due to the number of intervening bonds.

-

C4–H Signal (~7.45 ppm): The proton at the C4 position is predicted to be the most downfield signal. Its chemical shift is influenced by several factors:

-

Aromaticity: As part of an aromatic ring, the proton is deshielded by the ring current effect.

-

Heteroatom Effects: It is positioned between two heteroatoms, sulfur and nitrogen. The electron-withdrawing nature of the nitrogen atom, in particular, significantly deshields this proton. For comparison, the C4-H and C5-H protons in the parent thiazole ring appear at approximately 7.99 and 7.44 ppm, respectively, in CDCl₃[1].

-

Substituent Effects: The methyl group at C5 is a weak electron-donating group, which would slightly shield the C4 proton. Conversely, the electron-withdrawing inductive effect of the iodine at C2 would cause a slight deshielding. The predicted value reflects the net result of these competing influences.

-

-

C5–CH₃ Signal (~2.48 ppm): The methyl protons are predicted to resonate in the typical range for a methyl group attached to an aromatic ring. In 5-methylthiazole, this signal appears at approximately 2.47 ppm, which strongly supports our prediction[2]. The singlet multiplicity is expected as there are no adjacent protons within three bonds to couple with.

Analysis of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are highly diagnostic of their bonding environment.

-

C2 Signal (~95.0 ppm): This carbon is bonded to two heteroatoms (N and S) and a halogen (I). The direct attachment to the electronegative nitrogen atom causes a significant downfield shift. However, the most dominant influence is the "heavy atom effect" of iodine. Large, polarizable atoms like iodine and bromine induce a substantial upfield (shielding) shift on the carbon to which they are attached. For instance, the C2 carbon in 2-bromothiazole resonates at ~138 ppm, whereas in the parent thiazole it is at ~153 ppm. The even larger iodine atom is expected to shift this signal further upfield into the predicted region of ~95.0 ppm.

-

C4 Signal (~145.0 ppm): This carbon is predicted to be the most downfield carbon signal. It is adjacent to the electronegative nitrogen atom and is part of the C=N double bond, both of which are strongly deshielding effects. In 5-methylthiazole, the C4 signal is observed at 149.9 ppm[3]. The presence of the iodo group at C2 likely provides some slight shielding to C4, resulting in the predicted shift.

-

C5 Signal (~130.0 ppm): The C5 carbon is attached to the methyl group and the sulfur atom. Its chemical shift is generally found between that of C2 and C4 in substituted thiazoles. The experimental value for C5 in 5-methylthiazole is 128.5 ppm, which is in excellent agreement with our predicted value[3].

-

–CH₃ Signal (~15.0 ppm): The methyl carbon is predicted to appear in the far upfield region of the spectrum, which is characteristic of sp³-hybridized alkyl carbons. The experimental value for the methyl carbon in 5-methylthiazole is 14.9 ppm, providing strong validation for this prediction[3].

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system to guarantee accuracy and precision.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Chloroform-d (CDCl₃) is an excellent first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that solvent signals may obscure parts of the spectrum.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.

-

Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often used for referencing the ¹H spectrum. For the ¹³C spectrum, the solvent signal (e.g., CDCl₃ triplet at 77.16 ppm) is used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C), but care must be taken as it is volatile.

Spectrometer Setup and ¹H NMR Acquisition

-

Instrument Tuning: Tune and match the NMR probe for the ¹H frequency to ensure maximum sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 5 seconds. This longer delay is crucial for accurate integration, ensuring complete relaxation of all protons.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Spectrometer Setup and ¹³C NMR Acquisition

-

Instrument Tuning: Tune and match the probe for the ¹³C frequency.

-

Acquisition Parameters (Example for a 100 MHz ¹³C frequency):

-

Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 scans or more, as ¹³C has a low natural abundance (1.1%). The number of scans can be increased for more dilute samples.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to cover the entire range of organic carbons.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks. Apply an automated or manual baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent triplet (center peak at 77.16 ppm).

-

Integration: For the ¹H spectrum, integrate the signals and normalize them to a known number of protons (e.g., set the singlet at ~7.45 ppm to 1).

Visualized Structural and Workflow Diagrams

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with IUPAC-consistent atom numbering used for NMR assignments.

Caption: Structure of this compound with atom numbering.

NMR Analysis Workflow

This workflow diagram outlines the logical progression from sample preparation to final structural elucidation.

Caption: Standard workflow for NMR structural analysis.

Conclusion

This technical guide provides a robust framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining high-quality predicted data with a rigorous comparative analysis of related compounds, we have established a reliable set of expected chemical shifts and provided a detailed rationale for their origins. The included experimental protocol offers a practical and validated methodology for researchers to acquire their own high-quality data. This document serves as an essential resource for scientists engaged in the synthesis and characterization of novel thiazole-based molecules, ensuring confidence in their structural assignments and facilitating the advancement of their research endeavors.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Iodo-5-methyl-1,3-thiazole

Prepared by: A Senior Application Scientist

Foreword: The Analytical Imperative for Heterocyclic Building Blocks

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole moiety is a privileged scaffold, present in a multitude of pharmacologically active agents.[1][2] The subject of this guide, 2-Iodo-5-methyl-1,3-thiazole (CAS 847547-16-4), represents a particularly valuable synthetic intermediate.[3] Its utility stems from the dual functionality of the thiazole core and the reactive C-I bond, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

The unambiguous structural confirmation of such a key building block is not merely a procedural formality; it is the foundation upon which all subsequent research and development rests. An impurity, an isomer, or a misidentified compound can lead to immense losses in time, resources, and scientific opportunity. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, approaching the analysis from a multi-technique perspective. We will delve into the "why" behind the expected spectral data, grounding our predictions in the fundamental principles of molecular structure and spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and electronic environment of the heterocyclic ring.

Proton (¹H) NMR Spectroscopy

Rationale & Anticipated Features The structure of this compound presents two distinct proton environments: the lone aromatic proton on the thiazole ring (C4-H) and the protons of the methyl group (C5-CH₃).

-

C4-H Proton: This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic system. The electronegativity of the adjacent sulfur atom and the overall aromatic ring current will deshield this proton, causing it to resonate significantly downfield. We anticipate a singlet, as there are no adjacent protons within coupling distance (typically 3-4 bonds).

-

C5-CH₃ Protons: These protons are on a methyl group attached to the thiazole ring. While aliphatic, their proximity to the aromatic ring will cause a downfield shift compared to a simple alkane. They will appear as a sharp singlet, integrating to three protons.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue.[4]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.[5]

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons).

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy

Rationale & Anticipated Features The molecule has four unique carbon atoms: three within the thiazole ring (C2, C4, C5) and one in the methyl group.

-

C2 Carbon: This carbon is bonded to an electronegative nitrogen and a highly polarizable iodine atom. This environment results in extreme deshielding, placing its resonance at a very low field, potentially >160 ppm. The C-I bond's effect is particularly pronounced.

-

C4 & C5 Carbons: These are sp²-hybridized carbons within the aromatic ring. Their chemical shifts will be in the typical aromatic region (110-150 ppm). C5, being attached to the methyl group, will likely be further downfield than C4.

-

Methyl Carbon (-CH₃): This sp³-hybridized carbon will resonate at the highest field (most upfield), characteristic of aliphatic carbons.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel. A proton-decoupled experiment is standard to ensure all carbon signals appear as singlets.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Predicted NMR Data Summary

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| C4-H | δ 7.5-7.8 ppm (s, 1H) | δ 135-145 ppm | Aromatic proton on an electron-poor ring. |

| C5-CH₃ | δ 2.4-2.6 ppm (s, 3H) | δ 12-18 ppm | Aliphatic protons adjacent to an aromatic ring. |

| C2 | - | δ > 160 ppm | Attached to N and I; highly deshielded. |

| C5 | - | δ 140-150 ppm | Aromatic carbon attached to the methyl group. |

Mass Spectrometry (MS): Confirming Molecular Integrity and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

Rationale & Anticipated Features The molecular formula of this compound is C₄H₄INS.[3][6]

-

Molecular Ion (M⁺): The nominal molecular weight is 225 g/mol . High-resolution mass spectrometry (HRMS) would provide an exact mass (e.g., 224.9167 for [M+H]⁺), confirming the elemental composition.[7]

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it will not contribute a complex isotopic pattern. Sulfur has a characteristic M+2 peak (³⁴S) with an abundance of ~4.2% relative to the M peak (³²S).

-

Fragmentation: The C-I bond is the weakest bond in the molecule (bond enthalpy ~238 kJ/mol) and is expected to cleave readily.[8] Key fragmentation pathways would likely involve:

-

Loss of an iodine radical ([M-I]⁺), resulting in a fragment at m/z 98. This is often a very prominent peak for iodo-compounds.

-

Loss of a methyl radical ([M-CH₃]⁺), giving a fragment at m/z 210.

-

Cleavage of the thiazole ring.

-

Experimental Protocol

-

Technique Selection: Electron Ionization (EI) is excellent for inducing fragmentation and creating a library-searchable spectrum. Electrospray Ionization (ESI), coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap, is ideal for accurate mass determination.

-

Sample Introduction: For EI, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet. For ESI, infuse a dilute solution in a suitable solvent (e.g., acetonitrile/water) directly into the source.

-

Instrument Parameters (EI):

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Instrument Parameters (ESI-HRMS):

-

Ionization Mode: Positive ion mode is typically effective.

-

Capillary Voltage: 3-4 kV.

-

Mass Analyzer: Set to a resolving power >10,000.

-

Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups and the overall skeletal structure.

Rationale & Anticipated Features The analysis of the IR spectrum focuses on identifying vibrations characteristic of the thiazole ring and its substituents.

-

C-H Vibrations: Look for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1600-1450 cm⁻¹ region. These are often sharp and characteristic.[9]

-

Fingerprint Region: The region below 1500 cm⁻¹ is complex but highly diagnostic. A key feature to look for is the C-I stretching vibration, which is expected in the far-IR region, typically between 600-500 cm⁻¹.[10]

Experimental Protocol

-

Sample Preparation: The easiest method is Attenuated Total Reflectance (ATR), where a small amount of the solid or liquid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Acquire the sample spectrum.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980-2850 | Aliphatic C-H Stretch | Medium |

| 1600-1450 | Thiazole Ring (C=N, C=C) Stretch | Medium-Strong |

| 1450-1370 | CH₃ Bending | Medium |

| 600-500 | C-I Stretch | Medium-Weak |

UV-Visible Spectroscopy: Characterizing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the conjugated π-system of the thiazole ring.

Rationale & Anticipated Features The thiazole ring is a chromophore that undergoes π → π* electronic transitions upon absorption of UV radiation. The exact wavelength of maximum absorbance (λ_max) is influenced by substituents.[11][12][13] The methyl group (an auxochrome) and the iodine atom will modify the energy of these transitions. We can expect one or more strong absorption bands in the 230-280 nm range, which is typical for substituted thiazole systems.[14]

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or cyclohexane are common choices.

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2-0.8 A.U.).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to serve as the blank and run a baseline correction.

-

Rinse and fill the cuvette with the sample solution and record the spectrum over a range of 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Visualization: Overall Analytical Workflow

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Summary and Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular skeleton. Mass spectrometry validates the molecular weight and elemental formula while providing insight into structural stability through fragmentation patterns. Infrared spectroscopy offers a rapid check for key functional groups and the thiazole core, and UV-Visible spectroscopy characterizes the electronic properties of the conjugated system.

By integrating the data from these orthogonal techniques, a researcher or drug development professional can achieve an unambiguous and robust confirmation of the structure and purity of this vital synthetic building block, ensuring the integrity and reliability of all subsequent scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Iodination of 5-Methyl-1,3-thiazole: Synthesis, Mechanistic Insights, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iodination of 5-methyl-1,3-thiazole, a critical transformation in the synthesis of valuable building blocks for drug discovery. The document delves into the mechanistic underpinnings of this electrophilic aromatic substitution, explores and compares various synthetic protocols, and highlights the utility of the resulting 2-iodo-5-methyl-1,3-thiazole in medicinal chemistry. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Iodinated Thiazoles in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutic agents.[3][4] Halogenated thiazoles, particularly iodinated derivatives, serve as exceptionally versatile intermediates. The carbon-iodine bond offers a reactive handle for a multitude of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments.[5] This strategic functionalization is paramount in the construction of compound libraries for structure-activity relationship (SAR) studies, a fundamental aspect of modern drug discovery.[5]

5-Methyl-1,3-thiazole, in particular, presents an interesting substrate for iodination. The resulting product, this compound, is a key building block for accessing a range of biologically active molecules.[5] This guide will provide a detailed exploration of the synthesis of this important intermediate, focusing on the underlying principles that govern its formation and the practical considerations for its efficient preparation.

The Iodination Reaction: A Mechanistic Perspective

The iodination of 5-methyl-1,3-thiazole is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this transformation is dictated by the electronic properties of the thiazole ring and the directing influence of the methyl substituent.

Electronic Landscape of the Thiazole Ring

The thiazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the electron density is not uniformly distributed. The sulfur atom at position 1 is electron-donating, while the nitrogen atom at position 3 is electron-withdrawing. Resonance analysis indicates that the C5 position is the most electron-rich and therefore the most nucleophilic, followed by the C2 and C4 positions.

The Role of the Methyl Group: Regiochemical Control

The methyl group at the C5 position is an activating group, donating electron density to the ring through an inductive effect.[6] In electrophilic aromatic substitution reactions, activating groups are typically ortho, para-directing.[7][8] In the context of the 5-methyl-1,3-thiazole ring, the positions ortho to the methyl group are C4 and the nitrogen at position 1 (which is not a site for electrophilic attack on carbon). The position para to the methyl group is C2.

The interplay between the inherent reactivity of the thiazole ring and the directing effect of the C5-methyl group governs the regioselectivity of iodination. While the C5 position is electronically favored in unsubstituted thiazole, the presence of the methyl group at this position directs the incoming electrophile to the C2 position. The C2 position is sterically accessible and electronically activated by the para-directing methyl group.

dot graph "Thiazole_Resonance_and_Reactivity" { layout=neato; node [shape=plaintext]; rankdir=LR;

}

Regioselectivity of Iodination

Synthetic Methodologies for the Iodination of 5-Methyl-1,3-thiazole

Several methods can be employed for the iodination of 5-methyl-1,3-thiazole. The choice of method often depends on factors such as desired yield, scalability, and tolerance of other functional groups.

Direct Iodination with Molecular Iodine

Direct iodination using molecular iodine (I₂) is a classical method. The reaction typically requires an activating agent or a base to facilitate the generation of a more potent electrophilic iodine species.

Protocol:

-

To a solution of 5-methyl-1,3-thiazole in a suitable solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate.[9]

-

Add molecular iodine portion-wise to the stirred solution.[9]

-

The reaction mixture is typically heated to facilitate the reaction.[9]

-

Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess iodine.

-

The product is then extracted with an organic solvent and purified by chromatography.

Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent that is widely used for the iodination of a variety of aromatic and heteroaromatic compounds.[10] It offers advantages in terms of ease of handling and often provides higher yields and cleaner reactions compared to molecular iodine.

Protocol:

-

Dissolve 5-methyl-1,3-thiazole in a suitable solvent, such as dry N,N-dimethylformamide (DMF).[11]

-

Add N-iodosuccinimide (typically 1.1 equivalents) to the solution.[11]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Lithiation Followed by Iodination

For substrates where direct electrophilic substitution is challenging or leads to undesired regioselectivity, a two-step approach involving lithiation followed by quenching with an iodine source can be employed. This method takes advantage of the acidity of the proton at the C2 position of the thiazole ring.

Protocol:

-

Dissolve 5-methyl-1,3-thiazole in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a strong base, such as n-butyllithium, dropwise to deprotonate the C2 position, forming a lithiated intermediate.[12]

-

After a short stirring period, quench the reaction by adding a solution of iodine in the same solvent.[12]

-

Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by chromatography.

Comparative Analysis of Iodination Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Direct Iodination | I₂, Base (e.g., K₂CO₃) | DMF, elevated temperature | Cost-effective | Can require harsh conditions, may lead to side products |

| NIS Iodination | N-Iodosuccinimide | DMF, room temp. or gentle heat | Mild conditions, high yields, clean reactions | More expensive than I₂ |

| Lithiation-Iodination | n-BuLi, I₂ | THF, -78 °C | High regioselectivity, suitable for less reactive substrates | Requires strictly anhydrous and inert conditions, use of pyrophoric reagents |

Applications of this compound in Drug Discovery

The synthetic utility of this compound is vast, primarily due to its ability to participate in a wide range of palladium- and copper-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position of the thiazole ring, a key strategy in the development of new drug candidates.

dot graph "Applications_in_Drug_Discovery" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];

}

Synthetic utility in drug discovery

While specific, publicly disclosed drug candidates synthesized directly from this compound are proprietary, the literature is replete with examples of analogous structures demonstrating significant biological activity. For instance, substituted 2-aryl and 2-amino-thiazoles are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[13][14][15] The ability to readily diversify the 2-position of the 5-methyl-1,3-thiazole core makes this iodinated intermediate a highly valuable tool for lead optimization and the exploration of novel chemical space in drug discovery programs.[16]

Conclusion

The iodination of 5-methyl-1,3-thiazole is a cornerstone reaction for the synthesis of a versatile building block in medicinal chemistry. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is crucial for the successful implementation of this transformation. This guide has provided a detailed overview of the key synthetic methodologies, offering a comparative analysis to aid in the selection of the most appropriate protocol for a given research objective. The demonstrated utility of this compound in enabling access to a wide range of functionalized thiazole derivatives underscores its importance for researchers, scientists, and drug development professionals dedicated to the discovery of new and effective medicines.

References

- 1. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 11. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Electrophilic Substitution on the Thiazole Ring: A Technical Guide for Drug Development Professionals

Introduction: The Thiazole Core in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in a plethora of therapeutic agents, from the vitamin thiamine (B1) to antibiotics, antifungals, and anti-inflammatory drugs.[2][3] Understanding the reactivity of the thiazole nucleus is paramount for the rational design and synthesis of novel drug candidates. This guide provides an in-depth exploration of electrophilic substitution reactions on the thiazole ring, offering field-proven insights into its reactivity, regioselectivity, and the practical execution of key chemical transformations.

Part 1: Core Principles of Thiazole Reactivity

Electronic Structure and Aromaticity

The thiazole ring is an aromatic system, a property conferred by the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule.[4][5] This aromaticity is evidenced by ¹H NMR chemical shifts of the ring protons, which resonate in the aromatic region between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[6]

However, the presence of two heteroatoms with differing electronegativities—the electron-donating sulfur and the electron-withdrawing nitrogen—creates a polarized system.[2][5] The nitrogen atom, through its inductive effect, significantly deactivates the ring towards electrophilic attack, making thiazole less reactive than other five-membered heterocycles like thiophene or furan.[6][7] The calculated π-electron density reveals that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution.[6][8] Conversely, the C2 position is the most electron-deficient and is susceptible to deprotonation by strong bases or nucleophilic attack.[2][9]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Thiazole Resonance Structures" Thiazole [label=<

>]; end

}

Caption: Resonance and electron density distribution in the thiazole ring.

Regioselectivity: The Predominance of C5 Substitution

The inherent electronic distribution of the thiazole ring dictates the regioselectivity of electrophilic aromatic substitution (EAS). The order of reactivity for electrophilic attack is firmly established:

C5 > C4 > C2

Calculated pi-electron density maps clearly mark C5 as the primary site for electrophilic attack.[6][8] The C2 position is strongly deactivated by the adjacent electronegative nitrogen atom, making substitution at this position highly unfavorable. Electrophilic attack at C4 is possible but is significantly less favored than at C5.[8] This inherent regioselectivity is a critical guiding principle in the synthesis of specifically substituted thiazole derivatives.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12, margin=0.1]; edge [fontname="Helvetica", fontsize=10];

subgraph "Electrophilic Attack on Thiazole" { node [fillcolor="#F1F3F4", fontcolor="#202124"]; Thiazole [label="Thiazole"]; E_plus [label="E+", shape=plaintext, fontsize=16, fontcolor="#EA4335"];

} }

Caption: Regioselectivity of electrophilic attack on the thiazole ring.

The Role of Substituents: Activation and Deactivation

The inherent resistance of the thiazole ring to EAS can be modulated by the presence of substituents. This principle is fundamental to synthetic strategy.

-

Activating Groups (Electron-Donating Groups - EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkyl (-R) groups enhance the electron density of the ring, thereby increasing its nucleophilicity and facilitating electrophilic attack. An EDG at the C2 position is particularly effective at activating the C5 position for substitution, often allowing reactions to proceed under much milder conditions.[2]

-

Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like nitro (-NO₂) or halo (-X) further decrease the electron density of the ring, making electrophilic substitution even more difficult.

The interplay between the inherent reactivity of the ring and the electronic nature of its substituents determines the feasibility and outcome of any given electrophilic substitution reaction.

Part 2: Key Electrophilic Substitution Reactions

Halogenation

Direct halogenation of unsubstituted thiazole is generally difficult and requires harsh conditions.[6] However, the reaction becomes significantly more feasible with activating groups present on the ring.

-

Bromination: Unsubstituted thiazole can be brominated in the vapor phase to yield 2-bromothiazole and 2,5-dibromothiazole.[6] For substituted, activated thiazoles, such as 2-aminothiazoles, bromination at the C5 position is highly efficient. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, offering good yields and high regioselectivity.[10] Copper(II) bromide (CuBr₂) also serves as an effective and selective reagent for the C5 bromination of 2-aminothiazoles.[10]

Nitration

Nitration of the thiazole ring requires vigorous conditions due to the deactivating nature of the ring and the protonation of the ring nitrogen under strongly acidic conditions, which further deactivates the system.[7]

-

Reagents and Conditions: The typical nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid.[11] Alternatively, a mixture of nitric acid and acetic anhydride can be employed.[11][12]

-

Regioselectivity: The reaction overwhelmingly yields the 5-nitrothiazole derivative. Even with an activating group at C4 (e.g., 4-methylthiazole), nitration still occurs at the C5 position.[7] The mechanism is believed to involve the electrophilic attack of the nitronium ion (NO₂⁺) on the protonated thiazolium cation.[7]

Caption: Simplified mechanism for the nitration of thiazole.

Sulfonation

Similar to nitration, sulfonation requires forcing conditions.

-

Reagents and Conditions: The reaction is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid at high temperatures (e.g., 250 °C).[6]

-

Product: The product is thiazole-5-sulfonic acid. The mechanism is analogous to nitration, involving electrophilic attack on the protonated thiazole ring.[7]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[13][14] It is particularly useful for activated thiazole systems.

-

Reagents: The Vilsmeier reagent is a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15]

-

Mechanism: The electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[15]

-

Applicability: This reaction works best with thiazoles bearing electron-donating groups. For example, 2-aryliminothiazolidin-4-ones can be successfully formylated at the C5 position.[4][13]

Part 3: Data Presentation & Experimental Protocols

Summary of Electrophilic Substitution Reactions on Thiazole

| Reaction | Substrate | Reagent(s) | Position of Substitution | Typical Yield | Reference(s) |

| Bromination | 2-Aminothiazole | NBS / Acetonitrile | C5 | Good to Excellent | [10] |

| Bromination | 2-Aminothiazole | CuBr₂ / Acetonitrile | C5 | Excellent | [10] |

| Bromination | 2-Amino-4-t-butylthiazole | NBS / Acetonitrile | C5 | High | [16] |

| Nitration | Thiazole | conc. HNO₃ / conc. H₂SO₄ | C5 | Moderate | [11] |

| Nitration | 2-Amino-4-methylthiazole | fuming HNO₃ / conc. H₂SO₄ | C5 | 69% | [11] |

| Nitration | 2-Acetamidothiazole | HNO₃ / Acetic Anhydride | C5 | High | [11] |

| Sulfonation | Thiazole | H₂SO₄ / Oleum (250 °C) | C5 | N/A | [6] |

| Formylation | 2-Aryliminothiazolidin-4-one | POCl₃ / DMF | C5 | Good | [13] |

Yields are qualitative (Good, Excellent) where specific percentages are not available in the cited literature but are described as such.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol 1: C5-Bromination of 2-Amino-4-tert-butylthiazole using N-Bromosuccinimide (NBS)

Source: Adapted from BenchChem Technical Support Center.[16]

Causality: This protocol utilizes the activating effect of the C2-amino and C4-alkyl groups to achieve highly regioselective bromination at the electron-rich C5 position. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. Acetonitrile is a suitable polar aprotic solvent. The reaction is run at low temperature to minimize the formation of di-brominated byproducts.

Methodology:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and a temperature probe, dissolve 2-amino-4-tert-butylthiazole (1.0 equivalent) in acetonitrile.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical for selectivity.

-

Reagent Preparation: In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile. A slight excess of NBS ensures complete consumption of the starting material.

-

Addition: Slowly add the NBS solution to the cooled thiazole solution via the addition funnel over a period of 1-2 hours. The slow addition rate helps to control the reaction exotherm and maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, allow the reaction mixture to warm to room temperature. The crude product exists as the hydrobromide salt due to the HBr byproduct generated. Neutralize the mixture by adding it to a stirred aqueous solution of a weak base (e.g., sodium bicarbonate or sodium carbonate) until the pH is ~7-8. This will precipitate the free base of the product.

-

Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: C5-Bromination of a 2-Aminothiazole Derivative using Copper(II) Bromide (CuBr₂)

Source: Adapted from BenchChem Technical Support Center.[10]

Causality: CuBr₂ is an effective and highly regioselective reagent for the bromination of activated heterocycles. It provides a mild alternative to other brominating agents and often results in clean reactions with high yields. The reaction can typically be run at room temperature.

Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminothiazole derivative (1.0 equivalent) and CuBr₂ (1.0-1.1 equivalents) in acetonitrile.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, evaporate the acetonitrile under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate. Wash the organic solution with a dilute aqueous ammonia solution (e.g., 0.1 M) to remove copper salts, which will form a deep blue complex in the aqueous layer. Follow with a wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Conclusion

The electrophilic substitution of thiazole is a nuanced yet powerful tool in synthetic organic and medicinal chemistry. While the parent ring is inherently deactivated, a thorough understanding of its electronic properties, regioselectivity, and the profound influence of substituents allows for the strategic functionalization of the thiazole core. Activating groups, particularly at the C2-position, are crucial for enabling a wide range of transformations at the C5-position under manageable conditions. The protocols and data presented herein provide a practical framework for researchers, scientists, and drug development professionals to harness the chemistry of the thiazole ring, paving the way for the discovery of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. download.e-bookshelf.de [download.e-bookshelf.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. ijpcbs.com [ijpcbs.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Iodo-5-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and properties of 2-Iodo-5-methyl-1,3-thiazole. Designed for professionals in chemical research and drug development, this document synthesizes structural data, spectroscopic analysis, and reactivity principles to offer a holistic understanding of this versatile heterocyclic building block.

Introduction: The Significance of the Thiazole Moiety